molecular formula C13H12N2O B15058621 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile

Cat. No.: B15058621
M. Wt: 212.25 g/mol
InChI Key: ZBZUVLSYULIKQP-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitrile group attached to a propanenitrile backbone, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile typically involves the reaction of 2-phenyloxazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where 2-phenyloxazole is treated with 2-bromo-2-methylpropanenitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino-substituted oxazole derivatives.

    Substitution: Halogenated or nitrated oxazole derivatives.

Scientific Research Applications

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile can be compared with other oxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate key signaling pathways involved in cell growth and survival.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propanenitrile

InChI

InChI=1S/C13H12N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

ZBZUVLSYULIKQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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